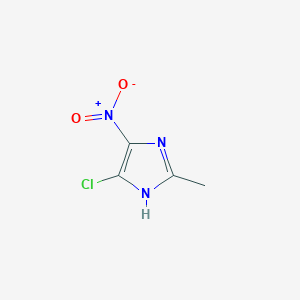

5-chloro-2-methyl-4-nitro-1H-imidazole

CAS No.:

Cat. No.: VC13311402

Molecular Formula: C4H4ClN3O2

Molecular Weight: 161.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4ClN3O2 |

|---|---|

| Molecular Weight | 161.55 g/mol |

| IUPAC Name | 5-chloro-2-methyl-4-nitro-1H-imidazole |

| Standard InChI | InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) |

| Standard InChI Key | WSJHGVJXBGICMM-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=NC(=C(N1)Cl)[N+](=O)[O-] |

| Canonical SMILES | CC1=NC(=C(N1)Cl)[N+](=O)[O-] |

Introduction

Overview

5-Chloro-2-methyl-4-nitro-1H-imidazole (CAS 63662-67-9) is a substituted nitroimidazole derivative characterized by a heterocyclic imidazole ring functionalized with chlorine, methyl, and nitro groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and demonstrated biological activities. With a molecular formula of and a molecular weight of 161.55 g/mol, its physicochemical and pharmacological properties are influenced by the electron-withdrawing nitro group and steric effects of substituents . This review synthesizes current knowledge on its synthesis, reactivity, biological efficacy, and industrial applications, drawing from diverse peer-reviewed studies and technical reports.

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a planar imidazole ring with substituents at positions 2 (methyl), 4 (nitro), and 5 (chlorine). This arrangement creates a polarized electronic environment, with the nitro group () inducing electron deficiency at the 4-position, enhancing electrophilic reactivity. The methyl group at position 2 contributes steric hindrance, influencing intermolecular interactions and solubility.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.598 g/cm³ | |

| Boiling Point | 426.6°C at 760 mmHg | |

| Flash Point | 211.8°C | |

| Melting Point | Not reported | - |

| Solubility | Low in water; soluble in DCM, DMF |

The compound’s low aqueous solubility (logP ≈ 1.8) necessitates formulation strategies for biological testing.

Synthesis and Manufacturing Processes

Nitration-Chlorination Sequential Synthesis

A common route involves nitration of 2-methylimidazole followed by chlorination. Source details an optimized method using nitric acid and toluene for azeotropic dehydration, achieving yields >90%:

-

Nitration: 2-Methylimidazole reacts with fuming at 0–5°C to form 2-methyl-4-nitroimidazole .

-

Chlorination: Treatment with in chlorinated solvents introduces the chlorine substituent.

Suzuki Coupling for Functionalized Derivatives

Source demonstrates the synthesis of 5-aryl analogs via palladium-catalyzed cross-coupling:

-

Reagents: 5-Chloro-1-methyl-4-nitroimidazole, arylboronic acids, , , and in water at 75–80°C .

-

Yield: 70–85% for derivatives like 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole .

Chemical Reactivity and Stability

Electrophilic Substitution

The chlorine atom at position 5 undergoes nucleophilic displacement with amines or thiols, forming derivatives with modified biological profiles. For example, reaction with piperazine yields compounds with enhanced CNS penetration.

Reduction Pathways

The nitro group is reducible to an amine () using or , producing 4-amino intermediates critical for further functionalization.

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily releasing and . Storage under inert atmospheres at 2–8°C is recommended to prevent nitro group degradation .

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Candida albicans | 2.5 | |

| Aspergillus niger | 2.5 | |

| Pseudomonas aeruginosa | 5.0 | |

| Klebsiella pneumoniae | 2.5 |

Notably, the compound outperformed ciprofloxacin against K. pneumoniae (MIC 2.5 vs. 5.0 mg/mL) .

Antiparasitic Activity

In vitro studies against Entamoeba histolytica and Giardia intestinalis demonstrated an of 1.47 μM, twice as potent as metronidazole . Mechanistic studies suggest nitroreductase-mediated generation of toxic radicals disrupts parasitic DNA .

Cytotoxicity Profile

While effective against pathogens, the compound exhibits low mammalian cytotoxicity ( in mice) . Selective toxicity is attributed to differential nitroreductase expression in microbial vs. host cells .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antitumor agents. For instance, coupling with thioguanine yields derivatives inducing apoptosis in HeLa cells via caspase-3 activation.

Agricultural Chemistry

Functionalized analogs show promise as fungicides. A 2024 study noted 90% inhibition of Phytophthora infestans at 10 ppm, comparable to commercial azoles .

Future Research Directions

-

Structure-Activity Optimization: Exploring substituents at position 1 to enhance bioavailability.

-

Combination Therapies: Synergistic studies with β-lactam antibiotics against resistant strains.

-

Nanoformulations: Liposomal encapsulation to improve aqueous solubility and targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume